Tetramyristoylcardiolipin

説明

特性

分子式 |

C65H132N2O17P2 |

|---|---|

分子量 |

1275.7 g/mol |

IUPAC名 |

azane;[(2R)-3-[[3-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |

InChI |

InChI=1S/C65H126O17P2.2H3N/c1-5-9-13-17-21-25-29-33-37-41-45-49-62(67)75-55-60(81-64(69)51-47-43-39-35-31-27-23-19-15-11-7-3)57-79-83(71,72)77-53-59(66)54-78-84(73,74)80-58-61(82-65(70)52-48-44-40-36-32-28-24-20-16-12-8-4)56-76-63(68)50-46-42-38-34-30-26-22-18-14-10-6-2;;/h59-61,66H,5-58H2,1-4H3,(H,71,72)(H,73,74);2*1H3/t60-,61-;;/m1../s1 |

InChIキー |

WUHLCMIVLGWFSP-MWZRJEOUSA-N |

異性体SMILES |

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |

正規SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC.N.N |

製品の起源 |

United States |

Foundational & Exploratory

molecular weight of 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol

Tetramyristoyl Cardiolipin (14:0 CA)[1][2]

Executive Summary

This technical guide profiles 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol , commonly referred to as Tetramyristoyl Cardiolipin (14:0 CA) or TMCL .[1][2] Unlike the polyunsaturated cardiolipins (e.g., 18:[3]2) found abundantly in mammalian mitochondrial membranes, this fully saturated, synthetic analogue serves a critical role as a stable Internal Standard (ISTD) in quantitative lipidomics and as a structural anchor in advanced Lipid Nanoparticle (LNP) engineering.

Its precise molecular weight and fragmentation pattern allow for the absolute quantification of mitochondrial health biomarkers, while its unique "dimeric" anionic structure offers novel utility in modulating the endosomal escape capabilities of mRNA delivery systems.

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

The accurate determination of molecular weight is dependent on the counter-ion formulation.[2] Research-grade lipids are typically supplied as Ammonium salts to enhance stability and solubility in organic solvents, or as Sodium salts for specific aqueous applications.[2]

2.1 Nomenclature and Identifiers[4]

-

IUPAC Name: 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol[1][2]

-

Common Name: Tetramyristoyl Cardiolipin; 14:0 Cardiolipin; TMCL[1][2]

2.2 Molecular Weight & Formula Breakdown

The following table details the stoichiometry and mass differences between the free acid and common salt forms.

| Form | Chemical Formula | Molecular Weight (Average) | Exact Mass (Monoisotopic) |

| Free Acid | C₆₅H₁₂₆O₁₇P₂ | 1241.56 g/mol | 1240.8470 Da |

| Ammonium Salt (Commercial Std) | C₆₅H₁₃₂N₂O₁₇P₂ | 1275.69 g/mol | 1274.8946 Da |

| Sodium Salt (Theoretical) | C₆₅H₁₂₄Na₂O₁₇P₂ | 1285.52 g/mol | 1284.8109 Da |

Critical Note for Formulation: When calculating molar concentrations for LNP stoichiometry (N/P ratios), you must correct for the mass of the counter-ion (Ammonium or Sodium). Using the Free Acid MW for a salt product will result in a 2.7% error in lipid molarity.[2]

2.3 Structural Architecture

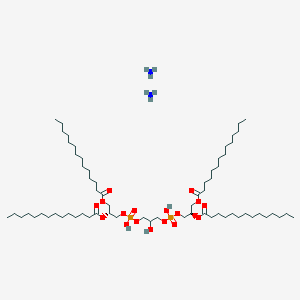

Cardiolipin is unique among phospholipids because it is essentially a "double lipid" linked by a central glycerol.[2][3] This structure creates a high negative charge density and a conical shape, driving membrane curvature.[2]

Figure 1: Structural hierarchy of Tetramyristoyl Cardiolipin, illustrating the dimeric phosphatidic acid structure linked by a central glycerol.[1][2]

Role in Drug Development & Research

3.1 The "Gold Standard" Internal Standard

In mitochondrial disease research (e.g., Barth Syndrome), the quantification of pathological Cardiolipin (CL) remodeling is vital. Natural CL is predominantly unsaturated (18:2).[2]

-

Why 14:0? Tetramyristoyl CL is virtually absent in mammalian tissues.[2] This biological silence makes it the ideal Internal Standard (ISTD) .[2]

-

Mechanism: It co-elutes with natural CL species in Reverse-Phase LC but is mass-resolved by MS, allowing for normalization of extraction efficiency and ionization suppression.[1][2]

3.2 LNP Formulation & mRNA Delivery

Emerging research utilizes saturated CLs to engineer "Cardiolipin-mimic" LNPs.[1][2]

-

Endosomal Escape: The unique conical shape of CL promotes the formation of hexagonal HII phases, which facilitates the fusion of the LNP with the endosomal membrane, releasing the mRNA payload into the cytosol.

-

Stability: Unlike unsaturated 18:2 CL, the 14:0 variant is resistant to oxidation, providing a stable scaffold for investigating the mechanistics of membrane fusion without degradation artifacts.

Analytical Characterization Protocols

4.1 Mass Spectrometry Verification (LC-MS/MS)

To verify the identity and purity of 14:0 CA, use the following Negative Ion Mode protocol.

Instrument Parameters (ESI-):

-

Precursor Ion: m/z 619.4 [M-2H]²⁻ (Doubly charged species is dominant) or m/z 1239.8 [M-H]⁻ (Singly charged).[1][2]

-

Note: Cardiolipins readily form doubly charged ions due to the two phosphate groups.[2] The [M-2H]²⁻ ion is often more stable and abundant.[1][2]

Workflow for ISTD Spiking:

-

Preparation: Dissolve 14:0 CA powder in Chloroform:Methanol (2:1) to create a 1 mM stock.[2]

-

Spiking: Add 100 pmol of 14:0 CA to the biological sample before lipid extraction.[2]

-

Extraction: Perform Folch or Bligh-Dyer extraction.[2]

-

Analysis: Normalize the area under the curve (AUC) of endogenous CL species against the AUC of the 14:0 CA peak.

Figure 2: Analytical workflow for using 14:0 Cardiolipin as an Internal Standard in lipidomics.

4.2 Solubility & Handling

-

Solvent: Soluble in Chloroform, Methanol, and Ethanol.[6]

-

Aqueous: Forms liposomes/micelles in water; does not dissolve as a monomer.[2]

-

Storage: Powder must be stored at -20°C . Solutions in chloroform should be stored in glass (Teflon-lined cap) at -20°C to prevent solvent evaporation and concentration drift.[1][2]

References

-

Avanti Polar Lipids. (n.d.). 14:0 Cardiolipin (ammonium salt) Product Details. Retrieved from [Link][1][2]

-

PubChem. (2024).[2] Tetramyristoyl cardiolipin (Compound CID 11159192).[2] National Library of Medicine.[2] Retrieved from [Link][1][2]

-

Oemer, G., et al. (2018).[2] Molecular structural diversity of mitochondrial cardiolipins. Proceedings of the National Academy of Sciences (PNAS).[2] Retrieved from [Link][1][2]

-

Bautista, J.S., et al. (2022).[2][7] Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry. Retrieved from [Link][1][2][8]

-

Han, X., & Gross, R. W. (2005).[2] Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tetramyristoyl cardiolipin | C65H126O17P2 | CID 11159192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cardiolipin - Wikipedia [en.wikipedia.org]

- 4. patents.justia.com [patents.justia.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), sodium salt | C34H66NaO10P | CID 46891824 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Role of Saturated Cardiolipin Species in Mitochondria

This guide explores the biological role of saturated cardiolipin (CL) species, distinguishing their function as biosynthetic intermediates from their pathological impact when accumulated due to remodeling defects.

Status: Biosynthetic Intermediate & Pathological Marker Context: Mitochondrial Bioenergetics, Membrane Biophysics, and Barth Syndrome Pathology[1]

Executive Summary

Cardiolipin (CL) is the signature phospholipid of the inner mitochondrial membrane (IMM), unique for its dimeric structure (four acyl chains).[2][3][4][5] In healthy high-energy tissues (heart, skeletal muscle), CL is predominantly unsaturated (e.g., tetralinoleoyl-CL, C18:2).

Saturated CL species (containing C16:0, C18:0 chains) represent a distinct biological state. They are primarily "immature" biosynthetic precursors generated via the de novo pathway. Under normal physiological conditions, these species are rapidly remodeled into unsaturated forms to support cristae curvature and supercomplex assembly. However, in pathological states like Barth Syndrome , or specific environmental niches (anaerobiosis), saturated CL species accumulate, fundamentally altering membrane mechanics from a flexible, curvature-promoting bilayer to a rigid, planar structure that impairs oxidative phosphorylation (OXPHOS).

The Biosynthetic Origin: The "Immature" Lipid

Saturated CL is not the end-product of mitochondrial lipid synthesis in mammals; it is the starting point.

De Novo Synthesis Pathway

The de novo synthesis of CL occurs on the matrix side of the IMM.[6] The enzymes involved (Tam41, Pgs1, Cls1) do not possess high acyl-chain specificity. Consequently, the nascent CL produced mirrors the acyl-CoA pool available, which often includes saturated fatty acids (Palmitic C16:0, Stearic C18:0).

-

Nascent CL: Often asymmetric and saturated (e.g., containing C16:0/C18:1 mixtures).

-

Biological Status: Functionally incompetent for high-efficiency respiration.

The Remodeling Imperative

To become functional, nascent CL must undergo remodeling . This process replaces saturated chains with unsaturated ones (typically Linoleic acid, C18:2) to generate the symmetric, cone-shaped molecule required for membrane curvature.

Diagram 1: The Cardiolipin Remodeling Cycle

This diagram illustrates the transition from Saturated (Nascent) to Unsaturated (Mature) CL and the block responsible for Barth Syndrome.

Caption: The conversion of immature, saturated Nascent CL to mature, unsaturated CL via Tafazzin (TAZ). Loss of TAZ leads to accumulation of MLCL and saturated species.

Biophysical Mechanics: Saturation vs. Unsaturation

The biological role of saturated CL is best understood by contrasting its biophysical properties with mature CL. The function of the IMM relies on negative curvature (to form cristae tips) and fluidity (for ETC electron transfer).

Comparative Properties Table

| Feature | Mature CL (Unsaturated/C18:2) | Immature CL (Saturated/C16:0) | Biological Consequence of Saturation |

| Molecular Shape | Conical (Large tail volume) | Cylindrical (Smaller tail volume) | Loss of negative curvature; cristae flattening. |

| Phase Transition (Tm) | Very Low (< -20°C) | High (> 40°C possible) | Membrane rigidification; "Gel-like" domains. |

| Membrane Fluidity | High | Low | Reduced lateral diffusion of ETC complexes. |

| Protein Binding | High affinity (locks into crevices) | Low affinity (steric mismatch) | Destabilization of Supercomplexes (Respirasomes). |

| Oxidation Sensitivity | High (ROS target) | Low (Resistant) | Potential adaptation to oxidative stress/hypoxia. |

The Curvature Collapse

Mitochondrial cristae are highly curved structures.[4]

-

Unsaturated CL: The "kinks" in the double bonds create a large hydrophobic volume, giving the molecule a cone shape . These cones cluster at negative curvature sites (cristae tips), stabilizing the fold.

-

Saturated CL: The straight acyl chains pack tightly, resembling a cylinder . Cylindrical lipids prefer planar (flat) bilayers. Accumulation of saturated CL destabilizes cristae, leading to the "onion-like" or swollen mitochondria observed in Barth Syndrome.

Physiological & Pathological Contexts[1][2][3][6][7][8][9][10][11]

Pathological: Barth Syndrome (BTHS)

In BTHS, the TAFAZZIN gene is mutated.[1][7] The remodeling cycle halts.

-

Profile: High levels of Monolysocardiolipin (MLCL) and Saturated CL species .

-

Mechanism: Without the flexible unsaturated chains, CL cannot "glue" the respiratory supercomplexes (I+III+IV) together.

-

Outcome: Bioenergetic failure, increased ROS (due to electron leak), and cardiomyopathy.

Physiological Adaptation: The Anaerobic Niche

Is saturated CL ever "good"?

-

Yeast Models: In microaerobic/anaerobic conditions, yeast mitochondria accumulate saturated CL species (containing C16:0/C18:1) rather than polyunsaturated forms.

-

Role: Since oxygen is low, the risk of lipid peroxidation is minimal. Saturated CL provides membrane stability without the liability of oxidation. This suggests saturated CL may be a stress-tolerant lipid in low-oxygen environments.

Immunological Signaling: TLR4 Activation

Recent evidence suggests saturated CL has an extracellular signaling role.

-

Saturated CL (C14:0/C16:0): Acts as a TLR4 agonist (mimicking bacterial Lipid A), triggering pro-inflammatory cytokine release.

-

Unsaturated CL: Acts as a TLR4 antagonist (anti-inflammatory).[8]

-

Implication: Release of mitochondrial saturated CL (from damaged cells) may serve as a DAMP (Damage-Associated Molecular Pattern) to activate the immune system.

Experimental Workflow: Analyzing CL Saturation

To investigate the role of saturated CL, researchers must distinguish specific molecular species using Mass Spectrometry.

Protocol: Shotgun Lipidomics for CL Profiling

Objective: Quantify the ratio of Saturated vs. Unsaturated CL species.

Step 1: Lipid Extraction (Modified Folch Method)

-

Harvest mitochondrial pellet (50-100 µg protein).

-

Add 2:1 Chloroform:Methanol containing internal standard (e.g., CL(14:0)4).

-

Vortex vigorously (1 min) and centrifuge (3000 x g, 5 min) to separate phases.

-

Collect lower organic phase. Dry under nitrogen gas.

Step 2: Mass Spectrometry (LC-MS/MS)

-

System: Q-Exactive or Triple Quadrupole.

-

Mode: Negative Ion Mode (CL ionizes best as [M-H]- or [M-2H]2-).

-

Column: C18 Reverse Phase (separates by hydrophobicity/chain length).

-

Key Transitions:

-

Mature (Tetralinoleoyl): Look for m/z ~1448 (singly charged) or ~723 (doubly charged).

-

Saturated/Immature: Look for shifts in mass corresponding to C16:0 (+2H per double bond removed, -24Da per C2 unit removed).

-

Fragment Ions: Monitor m/z 279 (Linoleic acid) vs. m/z 255 (Palmitic acid).

-

Step 3: Data Analysis

-

Calculate the Saturation Index :

. -

High index correlates with remodeling defects (Barth) or biosynthetic accumulation.

References

-

Role of Cardiolipin in Mitochondrial Function and Dynamics. Int J Mol Sci. (2019).[8] [Link]

-

Cardiolipin remodeling by ALCAT1 links oxidative stress and mitochondrial dysfunction to obesity. Cell Metab. (2010).[9] [Link]

-

Loss of protein association causes cardiolipin degradation in Barth syndrome. Nat Chem Biol. (2018).[10][11] [Link]

-

Saturation of acyl chains converts cardiolipin from an antagonist to an activator of Toll-like receptor-4. Sci Rep. (2019).[8] [Link]

-

Cardiolipin-Dependent Properties of Model Mitochondrial Membranes. Biophys J. (2021).[12] [Link]

Sources

- 1. Current Knowledge on the Role of Cardiolipin Remodeling in the Context of Lipid Oxidation and Barth Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Complexity of Cardiolipin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiolipin and Its Different Properties in Mitophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Metabolism and biological function of cardiolipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Cardiolipin in Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturation of acyl chains converts cardiolipin from an antagonist to an activator of Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE FUNCTIONS OF CARDIOLIPIN IN CELLULAR METABOLISM – POTENTIAL MODIFIERS OF THE BARTH SYNDROME PHENOTYPE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiolipin Synthesis in Brown and Beige Fat Mitochondria Is Essential for Systemic Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiolipin Regulates Mitochondrial Ultrastructure and Function in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physiological levels of cardiolipin acutely affect mitochondrial respiration in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Tetramyristoylcardiolipin (TMCL) vs. Tetralinoleoylcardiolipin (TLCL)

The following technical guide details the structural, functional, and analytical distinctions between Tetramyristoylcardiolipin (TMCL) and Tetralinoleoylcardiolipin (TLCL), designed for researchers in mitochondrial bioenergetics and lipidomics.

Comparative Analysis of Physicochemistry, Biological Function, and Experimental Application

Executive Summary

Cardiolipin (CL) is a dimeric phospholipid exclusive to the inner mitochondrial membrane (IMM), acting as the "glue" for the electron transport chain (ETC).[1] While the headgroup structure is conserved, the acyl chain composition dictates the lipid's phase behavior and biological utility.

-

Tetralinoleoylcardiolipin (TLCL): The predominant, biologically active species in healthy mammalian mitochondria (18:2 chains). It is essential for cristae curvature and supercomplex stabilization but is highly susceptible to oxidation.

-

Tetramyristoylcardiolipin (TMCL): A synthetic, saturated analogue (14:0 chains). It is biophysically distinct (forming gel phases at physiological temperatures) and is primarily utilized as a stable internal standard for mass spectrometry quantification.

Molecular Architecture & Physicochemistry

The functional divergence between TMCL and TLCL stems directly from their acyl chain saturation, which governs their thermodynamic phase transition temperatures (

2.1 Structural Comparison

| Feature | Tetramyristoylcardiolipin (TMCL) | Tetralinoleoylcardiolipin (TLCL) |

| Acyl Chain Notation | (14:0) | (18:2) |

| Chain Type | Saturated (Myristic acid) | Polyunsaturated (Linoleic acid) |

| Geometry | Linear, rigid chains allowing tight packing. | Kinked (cis-double bonds at C9, C12), preventing tight packing. |

| Phase ( | Gel Phase ( | Liquid-Crystalline Phase ( |

| Phase Transition ( | ~40–47°C (High melting point) | < -15°C (Low melting point) |

| Cone Shape | Cylindrical to weak conical shape. | Strong inverted conical shape (induces negative curvature). |

2.2 The "Cone Shape" and Membrane Curvature

TLCL's four linoleic tails occupy a large volume due to steric hindrance from the cis-double bonds. This creates a high critical packing parameter (

In contrast, TMCL's straight saturated chains pack efficiently, resembling a cylinder. Consequently, TMCL does not spontaneously support the high-curvature architecture required for cristae formation, rendering it functionally inert or even disruptive in biological membrane models.

Biological Function & Physiological Relevance[1][2][3][4]

3.1 Supercomplex Stabilization (The "Glue" Hypothesis)

TLCL is not merely a solvent for proteins; it is a structural ligand. High-resolution cryo-EM structures of the respirasome (Complex I+III

-

TLCL: Stabilizes supercomplexes, optimizing electron flux and minimizing Reactive Oxygen Species (ROS) generation.[1]

-

TMCL: Due to its rigidity, TMCL cannot contour to the protein surface, failing to stabilize supercomplexes. In reconstitution experiments, replacing TLCL with TMCL often leads to the dissociation of the respirasome into individual complexes.

3.2 Cytochrome c Interaction and Apoptosis

Under homeostatic conditions, cytochrome c is loosely associated with the IMM via electrostatic interactions with TLCL.

-

Oxidative Stress: ROS attacks the bis-allylic hydrogens in TLCL's linoleic chains (absent in TMCL).

-

Peroxidase Activation: Oxidized TLCL causes cytochrome c to unfold partially, switching its function from an electron carrier to a peroxidase.

-

Pore Formation: This complex catalyzes further lipid peroxidation, leading to IMM permeabilization and the release of pro-apoptotic factors.

Note: TMCL lacks the bis-allylic hydrogens required for this oxidative mechanism, making it resistant to peroxidation-induced apoptosis in model systems.

Pathology: Barth Syndrome

The distinction between these lipids is the etiology of Barth Syndrome (BTHS). BTHS is caused by mutations in the TAZ gene, which encodes Tafazzin, a transacylase responsible for remodeling nascent cardiolipin into mature TLCL.[2]

-

Healthy State: Nascent CL

Remodeled to (18:2) -

Barth Syndrome: Tafazzin failure

Accumulation of Monolysocardiolipin (MLCL) and depletion of TLCL.

The absence of TLCL leads to cristae collapse, supercomplex destabilization, and bioenergetic failure.

Visualization: Pathological & Experimental Pathways

The following diagram illustrates two distinct flows: the biological consequence of TLCL oxidation and the experimental workflow using TMCL as a standard.

Figure 1: Left: The mechanistic role of TLCL oxidation in apoptosis. Right: The utility of TMCL as a stable internal standard for lipidomics.

Experimental Protocols

6.1 Protocol: LC-MS/MS Quantification of TLCL using TMCL Standard

This protocol utilizes TMCL as an internal standard (IS) because it does not naturally occur in mammalian tissues, ensuring no interference with endogenous lipids.

Materials:

-

TMCL Standard: 1,1',2,2'-tetramyristoyl-cardiolipin (ammonium salt).

-

Solvents: Methanol, Chloroform, Ammonium Hydroxide.

Step-by-Step Methodology:

-

Sample Preparation: Homogenize 10 mg of tissue (e.g., heart muscle) in 500 µL of PBS.

-

Internal Standard Spike: Add 10 µL of TMCL standard solution (10 µM in methanol) to the homogenate before extraction. This corrects for extraction efficiency losses.

-

Lipid Extraction (Modified Folch):

-

Add 1 mL Chloroform:Methanol (2:1 v/v).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3,000 x g for 5 minutes to induce phase separation.

-

Collect the lower organic phase (containing lipids).

-

Re-extract the upper phase with synthetic lower phase to maximize recovery.

-

-

Drying: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute in 200 µL of Methanol:Chloroform (9:1).

-

LC-MS/MS Settings:

-

Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

-

Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.

-

Ionization: ESI Negative Mode (Cardiolipin ionizes best as [M-H]- or [M-2H]2-).

-

Transitions: Monitor parent ions for TLCL (m/z ~1448) and TMCL (m/z ~1240).

-

6.2 Protocol: Liposome Preparation for Cytochrome c Binding Assays

To study the functional difference, researchers often create Large Unilamellar Vesicles (LUVs) containing either TMCL or TLCL.

-

Mixing: Mix DOPC (Dioleoylphosphatidylcholine) with either TMCL or TLCL at a molar ratio of 80:20 in chloroform.

-

Film Formation: Evaporate solvent under nitrogen to form a thin lipid film. Desiccate under vacuum for 2 hours to remove trace solvent.

-

Hydration: Hydrate the film with HEPES buffer (pH 7.4) to a final lipid concentration of 1-5 mM. Vortex to form Multilamellar Vesicles (MLVs).

-

Extrusion: Pass the suspension 11 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.

-

Critical Note: For TMCL liposomes, the extrusion must be performed above 50°C (above the phase transition temperature) to prevent filter clogging and ensure proper mixing. TLCL can be extruded at room temperature.

-

References

-

Schlame, M., & Ren, M. (2009).[3] The role of cardiolipin in the structural organization of mitochondrial membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(10), 2080-2098. Link

-

Kagan, V. E., et al. (2005). Cytochrome c acts as a cardiolipin oxygenase required for release of proapoptotic factors.[4] Nature Chemical Biology, 1(4), 223-232. Link

-

Sparagna, G. C., & Lesnefsky, E. J. (2009). Cardiolipin remodeling in the heart. Journal of Cardiovascular Pharmacology, 53(4), 290-301. Link

-

Ostrander, D. B., et al. (2001). Effect of cardiolipin on the phase behaviour of dimyristoylphosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1515(2), 159-166. Link

-

Valianpour, F., et al. (2002). Quantitative and compositional study of cardiolipin in platelets by electrospray ionization mass spectrometry: application for the identification of Barth syndrome patients. Clinical Chemistry, 48(9), 1390-1397. Link

Sources

- 1. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Barth syndrome: A life-threatening disorder caused by abnormal cardiolipin remodeling [rarediseasesjournal.com]

- 3. cocukmetabolizma.com [cocukmetabolizma.com]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Tetramyristoylcardiolipin (TMCL) – CAS 105380-94-7

Core Architecture, Mitochondrial Modeling, and Experimental Protocols[1]

Executive Summary

Tetramyristoylcardiolipin (TMCL), chemically identified as 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol, acts as a critical synthetic standard in mitochondrial research.[1] Unlike natural cardiolipin, which possesses a heterogeneous mix of acyl chains (predominantly linoleic acid in mammals), TMCL offers a defined tetramyristoyl (14:0) structure.[1][2][3] This homogeneity eliminates batch-to-batch variability, making it the gold standard for biophysical studies involving mitochondrial membrane dynamics, cytochrome c interactions, and apoptotic signaling pathways.

This guide details the physicochemical properties of TMCL, its mechanistic role in apoptosis, and validated protocols for its integration into liposomal systems.

Part 1: Physicochemical Profile & Molecular Architecture

TMCL is an anionic diphosphatidylglycerol lipid.[1] Its unique structure—four acyl chains and a small, charged headgroup—gives it a high "Critical Packing Parameter" (>1), forcing it into a conical shape.[1] This geometry drives the formation of negative curvature in membranes, a feature essential for the cristae architecture of the Inner Mitochondrial Membrane (IMM).

Key Technical Specifications

| Property | Value / Description | Experimental Relevance |

| CAS Number | 105380-94-7 | Unique identifier for procurement. |

| Molecular Formula | C₆₅H₁₂₄O₁₇P₂ (Free Acid) | MW ~1240–1275 Da (depending on salt form).[1] |

| Acyl Chain | Myristoyl (14:[1][4]0) x 4 | Saturated chains confer oxidative stability compared to natural CL.[1] |

| Phase Transition ( | ~41°C (Main), ~29°C (Pre) | Critical: All hydration/extrusion steps must occur >45°C to ensure fluid phase.[1] |

| Net Charge | -2 (at physiological pH) | Strong electrostatic attraction to basic proteins (e.g., Cytochrome c).[1] |

| Membrane Geometry | Inverted Hexagonal ( | Promotes fusion and negative curvature in model membranes.[1] |

Expert Insight: The phase transition temperature (

) of TMCL is significantly higher than natural cardiolipin (< 0°C).[1] When designing liposomes, you must maintain the system temperature above 41°C during hydration and extrusion. Failure to do so results in rigid, leaky defects at grain boundaries.[1]

Part 2: The Apoptotic Trigger – Mechanism of Action[2][5]

The interaction between TMCL and Cytochrome c (Cyt c) is the "point of no return" in the intrinsic apoptotic pathway. In healthy mitochondria, Cyt c functions as an electron carrier.[1] Under stress, it binds tightly to CL, inducing a conformational change that switches Cyt c from an electron carrier to a peroxidase.

Mechanistic Pathway: The CL-Cyt c Axis

-

Electrostatic Recruitment: Positively charged lysine residues on Cyt c bind to the anionic phosphate headgroups of TMCL.

-

Hydrophobic Insertion: One of the TMCL acyl chains inserts into a hydrophobic cavity on Cyt c, causing partial unfolding.

-

Peroxidase Activation: The unfolded Cyt c gains peroxidase activity, utilizing ROS to oxidize CL chains (in natural CL).[5]

-

Pore Formation: Oxidized CL promotes membrane permeabilization, releasing pro-apoptotic factors into the cytosol.[5]

Note: While TMCL (saturated) cannot be oxidized like natural CL (unsaturated), it is used to structurally map the binding interface and unfolding kinetics without the variable of lipid degradation.

Figure 1: The mechanistic signaling pathway of TMCL-mediated Cytochrome c activation.[1] The diagram highlights the structural transition of Cyt c upon binding to the cardiolipin surface.

Part 3: Experimental Protocols

Protocol A: Preparation of TMCL-Enriched Large Unilamellar Vesicles (LUVs)

Objective: Create uniform ~100 nm vesicles for binding assays or membrane mimicry. Pre-requisites: Heating block set to 50°C, Extruder, Chloroform/Methanol.

-

Film Formation:

-

Dissolve TMCL (and helper lipids like DOPC if needed) in Chloroform:Methanol (2:1 v/v).[1]

-

Evaporate solvent under a nitrogen stream while rotating the vial to create a thin, uniform film.

-

Critical: Lyophilize the film overnight to remove trace solvent, which can destabilize the bilayer.

-

-

Hydration (The "Hot" Step):

-

Add buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4) to the dried film.

-

Incubate at 50°C (well above the

of 41°C) for 30 minutes. -

Vortex vigorously every 10 minutes. The solution should become a cloudy suspension (Multilamellar Vesicles - MLVs).[1]

-

-

Size Reduction (Extrusion):

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane.

-

Heat the extruder block to 50°C. Do not extrude at room temperature.

-

Pass the lipid suspension through the membrane 11-21 times. The solution should become transparent/opalescent.

-

-

Quality Control:

Protocol B: Cytochrome c Peroxidase Activity Assay

Objective: Measure the functional interaction between Cyt c and TMCL.

-

System Setup: Prepare TMCL LUVs (100 µM lipid) and recombinant Cytochrome c (1 µM).

-

Incubation: Mix Cyt c and LUVs in buffer (20 mM HEPES, pH 7.0). Incubate for 15 mins at 25°C to allow binding.

-

Substrate Addition: Add Amplex Red (50 µM) and H₂O₂ (50 µM).

-

Measurement: Monitor fluorescence (Ex 571 nm / Em 585 nm).

-

Result Interpretation: A steep increase in fluorescence indicates Cyt c has unfolded on the TMCL surface and is acting as a peroxidase. Native Cyt c (without TMCL) shows negligible activity.[1]

-

Figure 2: Step-by-step workflow for generating TMCL liposomes.[1] Note the mandatory high-temperature steps to prevent gel-phase defects.

Part 4: Applications in Drug Development

While TMCL is primarily a research tool, its properties are leveraged in advanced drug delivery systems:

-

Mitochondrial Targeting: Liposomes containing cardiolipin (or TMCL) naturally accumulate in mitochondria due to the organelle's affinity for CL-exchange proteins.[1] This is utilized to deliver antioxidants (e.g., ubiquinone) directly to the source of ROS.

-

Antigen Presentation: TMCL-containing liposomes have been shown to enhance the presentation of lipid antigens to CD1d molecules, aiding in the development of NKT-cell based vaccines.

-

Membrane Protein Reconstitution: Many mitochondrial proteins (Complex I, III, IV, and ADP/ATP carrier) require cardiolipin for stability.[1] TMCL provides a stable, non-oxidizable matrix for crystallizing or characterizing these proteins in vitro.[1]

References

-

Thermotropic Phase Behavior of TMCL Lewis, R. N., & McElhaney, R. N. (2007).[1][6] Calorimetric, X-ray diffraction, and spectroscopic studies of the thermotropic phase behavior and organization of tetramyristoyl cardiolipin membranes. [6][7]

-

Cytochrome c and Cardiolipin Interaction Kagan, V. E., et al. (2005).[1] Cytochrome c acts as a cardiolipin oxygenase required for release of proapoptotic factors. [1]

-

Liposome Preparation & Phase Transitions Avanti Polar Lipids. (2023).[1] Unlocking the Secrets of Lipid Formulation: Navigating Tm and Th. [1]

-

Mitochondrial Dynamics & Cardiolipin Kameoka, S., et al. (2018).[1] Cardiolipin's propensity for phase transition and its reorganization by dynamin-related protein 1 form a basis for mitochondrial membrane fission. [1]

Sources

- 1. Tetramyristoylcardiolipin | C65H132N2O17P2 | CID 11159191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Defining the Apoptotic Trigger: THE INTERACTION OF CYTOCHROME c AND CARDIOLIPIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. "Structural Properties of the Interactions Between Cytochrome c and car" by Ariel Kristine Frederick [scholarworks.umt.edu]

- 6. Calorimetric, x-ray diffraction, and spectroscopic studies of the thermotropic phase behavior and organization of tetramyristoyl cardiolipin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Calorimetric, X-Ray Diffraction, and Spectroscopic Studies of the Thermotropic Phase Behavior and Organization of Tetramyristoyl Cardiolipin Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Phase Transition of TMCL Bilayers: A Technical Guide

This technical guide details the thermodynamic phase behavior of Tetramyristoyl Cardiolipin (TMCL) bilayers, designed for researchers in membrane biophysics and drug development.

Executive Summary

Tetramyristoyl Cardiolipin (TMCL) is a synthetic, four-tailed anionic phospholipid used extensively to model the inner mitochondrial membrane (IMM). Unlike natural cardiolipin, which contains mixed unsaturated chains (typically linoleic acid) and exhibits a phase transition temperature (

This high

Part 1: Physicochemical Identity & Structural Logic

Molecular Architecture

TMCL (1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-sn-glycerol) is unique among phospholipids due to its dimeric structure:

-

Tail Group: Four myristoyl chains (14 carbons, saturated).

-

Head Group: A bridging glycerol connecting two phosphatidic acid moieties.

-

Charge: Net charge of -2 at physiological pH (7.4), though the second

is subject to debate (often cited >8.0 in bilayer environments, leading to potential -1 charge states).

The Packing Paradox (DMPC vs. TMCL)

Despite having the same fatty acid chain length (14:0) as Dimyristoyl Phosphatidylcholine (DMPC), TMCL exhibits a significantly higher

| Lipid | Chain | Geometry | Mechanism | |

| DMPC | 14:0 | Cylindrical | ~24°C | Headgroup area matches tail cross-section. |

| TMCL | 14:0 | Conical (Inverted) | ~40–42°C | Small headgroup relative to 4 tails forces tighter packing and stronger van der Waals interactions. |

Visualization: Molecular Geometry & Phase Behavior

The following diagram illustrates the structural difference driving the

Figure 1: Comparative molecular packing logic. The high tail-to-head area ratio in TMCL induces a conical shape, increasing the energy required to disrupt the gel phase lattice.

Part 2: Thermodynamic Profile

The Main Transition ( )

The primary thermodynamic event is the melting of the acyl chains from the ordered Gel Phase (

-

Temperature: 40.0°C – 42.0°C (Pure Na-salt form).

-

Enthalpy (

): ~12.9 kcal/mol. This high enthalpy reflects the cooperative melting of four chains per molecule. -

Cooperativity: High. The transition is sharp in Multilamellar Vesicles (MLVs) but broadens in Small Unilamellar Vesicles (SUVs) due to curvature stress.

The Pre-Transition ( )

Unlike PC lipids which have a ripple phase (

-

Temperature: ~15°C – 20°C.

-

Nature: Reorganization of the headgroup hydration shell and lattice tilt. This is highly sensitive to incubation time at low temperatures (metastable sub-gel formation).

Part 3: Environmental Modulators (The "Calcium Switch")

The interaction between TMCL and divalent cations (

Calcium-Induced Rigidification

Calcium ions bind with high affinity to the phosphate groups of cardiolipin, effectively cross-linking the headgroups.

-

Effect: Dehydration of the inter-bilayer space and neutralization of the negative charge.

-

Thermodynamic Consequence:

binding can elevate the -

Protocol Warning: Even trace amounts of

(from glass or buffers) can shift the observed

pH Sensitivity

-

pH 7.0 - 8.0: TMCL is fully ionized (-2).

.[1] -

pH < 3.0: Protonation of phosphate groups increases hydrogen bonding, raising

and promoting aggregation.

Part 4: Experimental Protocols

Liposome Preparation for DSC

To obtain high-fidelity thermodynamic data, Multilamellar Vesicles (MLVs) are preferred over extruded vesicles because they minimize curvature strain effects on the

Step-by-Step Workflow:

-

Solubilization: Dissolve TMCL powder in Chloroform:Methanol (2:1 v/v).

-

Drying: Evaporate solvent under a nitrogen stream to form a thin lipid film. Desiccate under high vacuum for >4 hours to remove trace solvent.

-

Hydration: Add buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) to the film.

-

Critical Step: Hydrate at 55°C (well above the

of 42°C) for 1 hour with intermittent vortexing.

-

-

Cycling: Perform 3 freeze-thaw cycles (Liquid

-

Degassing: Degas the sample for 10 minutes prior to loading into the DSC to prevent bubble formation.

Differential Scanning Calorimetry (DSC) Setup

-

Instrument: Nano-DSC or MicroCal VP-DSC.

-

Reference: Matching buffer (including exact EDTA concentration).

-

Scan Rate: 0.5°C/min or 1.0°C/min. (Faster rates broaden peaks; slower rates improve resolution).

-

Range: 10°C to 60°C.

-

Data Processing: Subtract buffer baseline; Normalize to molar heat capacity (

).

Experimental Workflow Diagram

Figure 2: Validated workflow for obtaining reproducible TMCL phase transition data.

References

-

Lewis, R. N., et al. (2007). Calorimetric, X-Ray Diffraction, and Spectroscopic Studies of the Thermotropic Phase Behavior and Organization of Tetramyristoyl Cardiolipin Membranes.[2] Biophysical Journal.[3][4] Link

-

Hegner, D., et al. (1973).[4] The effect of calcium on temperature-induced phase changes in liquid-crystalline cardiolipin structure. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link[4]

-

Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta. Link

Sources

- 1. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 2. Calorimetric, x-ray diffraction, and spectroscopic studies of the thermotropic phase behavior and organization of tetramyristoyl cardiolipin membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 4. Sci-Hub. The effect of calcium on temperature-induced phase changes in liquid-crystalline cardiolipin structure / Biochimica et Biophysica Acta (BBA) - Biomembranes, 1973 [sci-hub.st]

The Synthetic Advantage: Tetramyristoyl Cardiolipin (TMCL) in Membrane Mimetics

Executive Summary

In membrane protein characterization and lipid biophysics, the choice of lipid matrix is often treated as a secondary variable. This is a methodological error. Natural cardiolipin (Heart CL), while physiologically relevant, introduces significant heterogeneity and oxidative instability that can compromise structural biology workflows (NMR, Cryo-EM) and long-duration biophysical assays.

This guide details the technical rationale for substituting natural extracts with 1',3'-bis[1,2-dimyristoyl-sn-glycero-3-phospho]-glycerol (Tetramyristoyl Cardiolipin or TMCL) . We explore its unique phase behavior (

Part 1: The Chemical Imperative – Stability and Homogeneity

The primary driver for using TMCL (14:0) over natural Heart CL (predominantly 18:2) is the elimination of experimental noise caused by lipid oxidation and acyl chain diversity.

Oxidative Stability

Natural cardiolipin is rich in linoleic acid (18:2), containing bis-allylic protons that are highly susceptible to Reactive Oxygen Species (ROS). In long-duration experiments (e.g., solid-state NMR or crystallization trials), 18:2 CL degrades into lipid hydroperoxides, altering membrane curvature and protein-lipid interactions.

TMCL is fully saturated (14:0). It lacks double bonds, rendering it chemically inert to peroxidation. This ensures that any observed structural changes in your protein are due to specific ligand interactions, not lipid degradation artifacts.

Structural Homogeneity

Natural CL is a distribution of species (18:2, 18:1, 20:4, etc.). TMCL is a single, defined molecular species (>99% purity).

-

Crystallography/Cryo-EM: Heterogeneous lipids yield fuzzy electron density at the protein-lipid interface. TMCL provides a uniform scaffold, increasing the probability of resolving specific lipid binding sites.

-

Mass Spectrometry: TMCL serves as an ideal internal standard because it does not overlap with the complex isotopic envelope of natural biological samples.

Data Visualization: The Stability Divergence

The following diagram illustrates the divergent fates of Natural vs. Synthetic Cardiolipin under experimental stress.

Figure 1: Mechanistic divergence between Natural CL and TMCL under experimental stress. TMCL eliminates oxidation-induced artifacts.

Part 2: Biophysical Characterization[1]

Understanding the phase behavior of TMCL is critical for protocol design. Unlike natural CL, which is fluid at sub-zero temperatures, TMCL exhibits a distinct gel-to-liquid crystalline phase transition near physiological temperatures.

Phase Transition Temperature ( )

-

Natural Heart CL:

(Always fluid). -

TMCL (14:0):

(Gel phase at Room Temp).

Implication: When preparing liposomes or nanodiscs with high TMCL content, you must work above 45°C during hydration and extrusion. Failure to do so will result in phase separation or clogged extruders.

Comparative Properties Table[2]

| Property | Natural Heart CL (18:2) | Synthetic TMCL (14:0) | Impact on Study |

| Molecular Weight | ~1448 g/mol (Avg) | 1241.6 g/mol (Exact) | Precision in molar ratio calculations. |

| Phase State (25°C) | Liquid Crystalline (Fluid) | Gel (Ordered) | TMCL requires heating for reconstitution. |

| Oxidation Potential | High (Bis-allylic protons) | Null (Saturated) | TMCL essential for long-term stability. |

| Curvature | Negative (Conical shape) | Negative (Conical shape) | Both induce curvature; TMCL is more rigid below |

| Critical Micelle Conc. | Very Low (<10 nM) | Very Low (<10 nM) | Both form stable bilayers, not dynamic micelles. |

Part 3: Protocol – TMCL Nanodisc Assembly

This protocol describes the reconstitution of a membrane protein into TMCL-enriched nanodiscs. This workflow is self-validating: the size exclusion chromatography (SEC) profile confirms correct assembly.

Reagents:

-

TMCL (Avanti Polar Lipids #710332)

-

DMPC (as a helper lipid, if fluidity at RT is required)[1]

-

Membrane Scaffold Protein (MSP1D1 or MSP1E3D1)

-

Detergent (Sodium Cholate or DDM)

Step-by-Step Workflow

-

Lipid Solubilization & Drying:

-

Dissolve TMCL in Chloroform:Methanol (2:1).

-

Critical: TMCL is less soluble in pure chloroform than PC lipids due to the large headgroup. The methanol is necessary.

-

Dry under nitrogen stream, then vacuum desiccate for >4 hours to remove trace solvent.

-

-

Hydration (The Temperature Check):

-

Hydrate the lipid film in buffer (e.g., 20 mM Tris, 100 mM NaCl) containing Sodium Cholate (Lipid:Cholate ratio 1:2).

-

Action: Incubate at 50°C (above the

of 40°C) for 15 minutes with vortexing. -

Why: Hydrating below

results in incomplete solubilization and "chunky" liposomes that do not interact well with the MSP.

-

-

Assembly:

-

Mix Solubilized Lipid + Purified Protein + MSP.

-

Standard Ratio (MSP1D1): 1 MSP : 60 Lipids : 0.1 Protein.

-

Incubate at RT or 30°C (Keep near/above phase transition if possible, though cholate lowers the effective

).

-

-

Detergent Removal:

-

Add Bio-Beads SM-2 (activated).

-

Incubate 4 hours to overnight at 4°C.

-

Note: Upon detergent removal, TMCL will drive the nanodisc into a more ordered state if kept at 4°C. This rigidity can stabilize certain protein conformations.

-

-

Validation (SEC):

-

Run on Superdex 200.[1]

-

Success Criteria: A single symmetric peak at ~10-12 mL (nanodisc).

-

Failure Mode: A void volume peak (aggregates) indicates the lipid was not fully fluid during assembly or the ratio was incorrect.

-

Workflow Visualization

Figure 2: TMCL Nanodisc Assembly Workflow. The critical control point is the hydration temperature (>50°C) to overcome the gel-phase transition.

Part 4: Applications in High-Resolution Structure

"Stealth" Nanodiscs for SANS/NMR

In Small Angle Neutron Scattering (SANS), researchers often use deuterated lipids to match the scattering length density of the solvent ("stealth" carrier), making only the protein visible.

-

Why TMCL? Deuterated versions of 14:0 fatty acids are easier to synthesize and obtain in high purity than deuterated polyunsaturated 18:2 chains. This makes TMCL-based nanodiscs a preferred platform for contrast-variation studies [1].

Crystallography of Mitochondrial Transporters

Mitochondrial proteins (e.g., ADP/ATP carrier) specifically require cardiolipin for function and structural integrity.

-

The Problem: Natural CL oxidizes during the weeks required for crystal growth, leading to lattice defects.

-

The Solution: TMCL provides the necessary headgroup interactions (the "glue" holding the protein dimer) without the chemical instability. It has been successfully used to crystallize KcsA and other channel proteins where specific lipid binding is required [2].

References

-

Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Source: MDPI (2025).[1] Summary: Discusses the use of saturated lipids (including 14:0 chains) to modify fluidity and packing for neutron scattering experiments.

-

Detergent-free isolation, characterization, and functional reconstitution of a tetrameric K+ channel. Source: PNAS (2014). Summary: Demonstrates the enrichment of anionic lipids like cardiolipin in native nanodiscs and the preference for specific chain lengths in functional reconstitution.[2]

-

Calorimetric, X-Ray Diffraction, and Spectroscopic Studies of Tetramyristoyl Cardiolipin. Source: Biophysical Journal (PMC). Summary: The definitive characterization of TMCL phase behavior, establishing the

and gel-phase properties. -

14:0 Cardiolipin (Ammonium Salt) Product Page. Source: Avanti Polar Lipids / Sigma-Aldrich. Summary: Technical specifications, storage requirements (-20°C), and solubility data for synthetic TMCL.

-

Cardiolipin Signaling Mechanisms: Collapse of Asymmetry and Oxidation. Source: Antioxidants & Redox Signaling (PMC). Summary: Details the extreme sensitivity of natural (18:2) cardiolipin to oxidation, providing the negative control argument for using synthetic TMCL.

Sources

Tetramyristoylcardiolipin (TMCL): A Comparative Analysis of Ammonium vs. Sodium Salt Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Cardiolipin and its Counter-Ion

Cardiolipin (CL) is the signature phospholipid of mitochondria, almost exclusively located within the inner mitochondrial membrane where it comprises up to 20% of the total phospholipid content.[1][2] Its unique dimeric structure, featuring a glycerol backbone linking two phosphatidate moieties and thus carrying four fatty acyl chains and two phosphate groups, is critical for a vast range of mitochondrial functions.[1][2] These include stabilizing respiratory chain supercomplexes, facilitating protein import, and participating in mitochondrial dynamics and apoptosis.

Tetramyristoylcardiolipin (TMCL), a synthetic saturated cardiolipin with four C14:0 (myristoyl) chains, serves as an invaluable tool for researchers.[3][4] It provides a homogenous molecular species, eliminating the variability of acyl chains found in natural extracts and enabling highly reproducible experiments in model membranes, liposome formulations, and analytical applications.[4]

As an anionic phospholipid, the two phosphate groups on TMCL's headgroup are deprotonated at physiological pH, resulting in a net charge of -2. This necessitates the presence of counter-ions to achieve charge neutrality, leading to the commercial availability of TMCL as either an ammonium (NH₄⁺) or a sodium (Na⁺) salt. The choice between these two salt forms is not trivial; it is a critical experimental parameter that profoundly influences the lipid's physicochemical properties and its suitability for specific applications. This guide provides an in-depth analysis of these differences to empower researchers to make informed decisions in their experimental designs.

The Fundamental Influence of the Counter-Ion

The divergent properties of TMCL ammonium and sodium salts stem from the intrinsic chemical differences between the ammonium (NH₄⁺) and sodium (Na⁺) cations.

-

Sodium (Na⁺) is a monatomic alkali metal cation. It is non-volatile and forms strong, stable ionic interactions with the phosphate groups of the cardiolipin headgroup.

-

Ammonium (NH₄⁺) is a polyatomic cation. It is significantly more volatile than sodium and forms less tenacious ionic bonds. In solution and in the gas phase of a mass spectrometer, it can exist in equilibrium with its corresponding weak base, ammonia (NH₃), and a proton.

These distinctions in size, volatility, and bonding character dictate the behavior of the corresponding TMCL salt in solubility, membrane biophysics, and, most critically, in analytical techniques like mass spectrometry.

Comparative Physicochemical Properties: Ammonium vs. Sodium Salt

The selection of the appropriate TMCL salt is most impactful in mass spectrometry, but it also has measurable effects on solubility and the biophysical characteristics of lipid bilayers.

Data Presentation: Summary of Key Property Differences

| Property | Tetramyristoylcardiolipin Ammonium Salt | Tetramyristoylcardiolipin Sodium Salt | Rationale & Expert Insight |

| Mass Spectrometry (MS) | Highly Recommended. Yields clean spectra with minimal adduct formation. Promotes the formation of the desired [M-2H]²⁻ or [M-H]⁻ ions.[4] | Not Recommended. Prone to forming persistent sodium adducts (e.g., [M-2H+Na]⁻, [M-2H+2Na]), complicating spectral interpretation and mass assignment. | The volatility of the ammonium ion allows it to be easily removed in the gas phase, whereas non-volatile sodium tenaciously adheres to the analyte, splitting the signal across multiple adduct peaks and suppressing the primary ion signal. |

| Solubility | Soluble in chloroform and warmed alcohols.[4] May exhibit slightly improved handling in aqueous co-solvent systems due to the hydrogen bonding capacity of NH₄⁺.[5][6] | Soluble in chloroform and warmed alcohols.[7] | For most applications requiring initial dissolution in organic solvents, the difference is negligible. However, for protocols involving complex buffer systems, the ammonium salt can sometimes provide more favorable solvation dynamics. |

| Stability & Handling | Stable when stored properly at ≤ -20°C. The salt form enhances stability and ease of handling compared to the free acid.[5] | Stable when stored properly at ≤ -20°C.[7] | Both salts are robust under proper storage conditions. The primary driver of degradation is oxidation and hydrolysis, which are mitigated by low temperature and inert atmosphere, not the choice of counter-ion. |

| Bilayer Properties | Can be used to form stable bilayers and liposomes.[3][4] The larger, more loosely bound NH₄⁺ ion may result in slightly less condensed membrane packing. | Can be used to form stable bilayers and liposomes. The smaller Na⁺ ion can interact more tightly with phosphate headgroups, potentially increasing membrane rigidity.[8] | The counter-ion directly influences the electrostatic environment at the membrane surface.[8] While both form functional membranes, this choice can subtly alter parameters like phase transition temperature and membrane fluidity, which may be critical for protein interaction or drug penetration studies.[3] |

Application-Driven Selection: A Decision-Making Framework

As a Senior Application Scientist, my guidance is to always select the tool that best fits the job. The choice between TMCL salts is a clear example of this principle. The following workflow provides a logical framework for this decision.

Mandatory Visualization: Decision Workflow for TMCL Salt Selection

Caption: A decision tree to guide researchers in selecting the appropriate TMCL salt form based on the intended scientific application.

Expertise & Causality Behind the Choices:

-

For Mass Spectrometry and Lipidomics: The ammonium salt is the mandatory choice . When performing quantitative lipid analysis using techniques like LC-MS/MS, using the sodium salt introduces a significant risk of analytical artifacts. Sodium adducts not only complicate mass spectra but also cause ion suppression, leading to inaccurate quantification. Using TMCL ammonium salt as an internal standard ensures it behaves chromatographically and ionizes similarly to the endogenous cardiolipins being measured, providing the most trustworthy data.[1][4]

-

For Liposome Formulation and Drug Delivery: The choice is nuanced.

-

If the liposomes are a final product for a biophysical assay (e.g., measuring protein binding, membrane fusion, or drug release via fluorescence), either salt is acceptable.[9] However, for consistency, the sodium salt may be chosen if the experiment is conducted in a sodium-rich buffer like PBS, preventing the introduction of a competing cation.

-

If the liposomes are an intermediate product that will later be analyzed by MS (e.g., to confirm lipid composition or measure drug loading), the ammonium salt must be used from the outset to avoid downstream analytical complications.

-

-

For Model Membrane and Biophysical Studies: In techniques where the bulk properties of the membrane are of interest (e.g., Differential Scanning Calorimetry (DSC), Dynamic Light Scattering (DLS)), the sodium salt is often used.[10] The key principle here is consistency. Since the counter-ion can affect membrane packing, it is critical to use the same salt form throughout a comparative study to ensure observed differences are due to the variable being tested, not an inadvertent change in membrane properties.[8]

Experimental Protocol: Preparation of TMCL-Containing Liposomes

This protocol describes the robust and widely used thin-film hydration method, followed by extrusion for creating unilamellar vesicles of a defined size. This protocol is a self-validating system, concluding with a necessary quality control step.

Mandatory Visualization: Liposome Preparation Workflow

Caption: The workflow for preparing unilamellar liposomes using the thin-film hydration and extrusion method.

Step-by-Step Methodology

Materials:

-

Tetramyristoylcardiolipin (Ammonium or Sodium Salt)

-

Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

Chloroform (HPLC Grade)

-

Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Mini-Extruder (e.g., Avanti Polar Lipids)

-

Polycarbonate Membranes (e.g., 100 nm pore size)

-

Glass round-bottom flask

Protocol:

-

Lipid Preparation: a. In the glass flask, add the desired amounts of TMCL and helper lipids from their chloroform stocks to achieve the target molar ratio. Causality: Co-dissolving in a common solvent ensures a homogenous mixture of lipids in the final bilayer.

-

Thin-Film Formation: a. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set slightly above room temperature to evaporate the chloroform. A thin, uniform lipid film should form on the inner surface. b. Alternatively, gently rotate the flask by hand while directing a stream of dry nitrogen gas onto the liquid surface until all solvent has evaporated. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. Trustworthiness: Residual chloroform can alter membrane properties and is toxic in biological assays; this step is critical for ensuring its complete removal.

-

Hydration: a. Warm the hydration buffer to a temperature above the gel-to-liquid phase transition temperature (Tm) of all lipids in the mixture. For TMCL, this is >50°C. b. Add the warmed buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing for 5-10 minutes. The lipid film will lift off the glass and disperse to form a milky suspension of Multilamellar Vesicles (MLVs).

-

Sizing by Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. b. Load the MLV suspension into one of the gas-tight syringes. c. Pass the suspension back and forth through the membranes a minimum of 11 times. An odd number of passes ensures the final sample is the extruded product. Causality: Forcing the MLVs through the small pores breaks them down and allows them to re-form as more uniform Large Unilamellar Vesicles (LUVs) with a diameter close to the pore size.

-

Quality Control: a. Take an aliquot of the final LUV suspension and dilute it appropriately with filtered buffer. b. Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and the Polydispersity Index (PDI). Self-Validation: A successful preparation will yield a Z-average close to 100-120 nm with a PDI < 0.1, confirming a homogenous population of unilamellar vesicles.

Conclusion

The choice between tetramyristoylcardiolipin ammonium and sodium salt is a critical decision point in experimental design. While both are high-purity reagents capable of forming model membranes, their divergent physicochemical properties, dictated by the counter-ion, have profound implications for data quality and interpretation. The ammonium salt is the superior choice for any application involving mass spectrometry, providing cleaner, more easily interpretable data. For biophysical or formulation studies where mass spectrometry is not a downstream readout, the sodium salt is a viable alternative, though researchers must remain consistent in their choice to ensure data comparability. By understanding the causality behind these differences, scientists can enhance the integrity and reproducibility of their work in mitochondrial research and lipid-based drug delivery.

References

-

Fox, C.A., Ellison, P., Ikon, N., et al. (2019). Calcium-induced transformation of cardiolipin nanodisks. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(5), 1030-1036. [Link]

-

Paradies, G., Paradies, V., Ruggiero, F. M., & Petrosillo, G. (2019). The key role of cardiolipin in mitochondrial function and pathology. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1860(5), 361-369. [Link]

-

Dahlberg, M., & Maliniak, A. (2019). Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Dynamics Simulations. bioRxiv. [Link]

-

Bautista, J.S., Falabella, M., Flannery, P.J., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. Trends in Analytical Chemistry, 157, 116808. [Link]

-

Tatsuta, T. (2021). Quantification of cardiolipin species by mass spectrometry. Journal of Lipid Research, 62, 100057. [Link]

-

Bautista, J.S., Falabella, M., Flannery, P.J., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. ScienceOpen. [Link]

-

Rompicharla, V. (2015). Why are functionalized lipids supplied as sodium/ammonium salts? ResearchGate. [Link]

-

Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. Journal of Lipid Research, 46(2), 199-221. [Link]

- N/A

-

Majdak, P., & Hadyś, J. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3699. [Link]

- N/A

- N/A

-

Khalaf, I., & Shai, Y. (2001). The use of cardiolipin-containing liposomes as a model system to study the interaction between proteins and the inner mitochondrial membrane. Methods in Cell Biology, 65, 211-219. [Link]

- N/A

-

Lu, Y., & Yang, K. (2010). Simultaneous Quantification of Cardiolipin, Bis(monoacylglycero)phosphate and their Precursors by Hydrophilic Interaction LC−MS/MS Including Correction of Isotopic Overlap. Analytical Chemistry, 82(21), 8783-8791. [Link]

- N/A

-

Faneca, H., et al. (2017). Role of counter-ion and helper lipid content in the design and properties of nanocarrier systems: a biophysical study in 2D and 3D lipid assemblies. Soft Matter, 13(38), 6845-6856. [Link]

-

Ellis, S. R., et al. (2013). Enhanced Sensitivity for High Spatial Resolution Lipid Analysis by Negative Ion Mode MALDI Imaging Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1946-1954. [Link]

- N/A

-

Physics Wallah. (2022). In comparison with sodium salts, ammonium salts are more soluble in water. Explain. YouTube. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Griffiths, R. L., et al. (2022). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Analytical and Bioanalytical Chemistry, 414(1), 359-369. [Link]

-

Suga, K., & Umakoshi, H. (2015). Liposomes modified with cardiolipin can act as a platform to regulate the potential flux of NADP+-dependent isocitrate dehydrogenase. Colloids and Surfaces B: Biointerfaces, 134, 394-400. [Link]

-

Stephenson, G. A., et al. (2011). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 100(5), 1607-1617. [Link]

Sources

- 1. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Role of counter-ion and helper lipid content in the design and properties of nanocarrier systems: a biophysical study in 2D and 3D lipid assemblies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The use of cardiolipin-containing liposomes as a model system to study the interaction between proteins and the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liposomes modified with cardiolipin can act as a platform to regulate the potential flux of NADP+-dependent isocitrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Cardiolipin Variants

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the pivotal role that fundamental biophysical parameters play in the success of research and development projects. Among these, the critical micelle concentration (CMC) is a cornerstone for understanding the behavior of amphiphilic molecules. Cardiolipin (CL), with its unique dimeric structure, presents a particularly fascinating and complex case. This guide is born out of a recognized need within the scientific community for a consolidated resource on the CMC of cardiolipin and its variants. While direct, quantitative CMC values for many CL species remain elusive in readily available literature, this guide aims to provide a robust theoretical framework, practical experimental guidance, and a predictive understanding of how structural modifications impact the self-assembly of this crucial mitochondrial lipid. Our goal is to empower researchers to confidently determine and interpret the CMC of their specific cardiolipin variants, thereby accelerating discovery and innovation.

Introduction: The Significance of Cardiolipin and its Aggregation Behavior

Cardiolipin is a signature phospholipid of the inner mitochondrial membrane, constituting up to 20% of its lipid composition.[1][2] Its distinctive structure, featuring two phosphatidate moieties linked by a central glycerol backbone, results in a molecule with four acyl chains and a dimeric headgroup that can carry a net charge of -2 at physiological pH.[3] This unique architecture is not merely a structural curiosity; it is intrinsically linked to cardiolipin's profound influence on mitochondrial bioenergetics, membrane dynamics, and the function of numerous integral membrane proteins.[1][4]

The self-assembly of cardiolipin into higher-order structures, such as micelles, is governed by its critical micelle concentration (CMC). The CMC is defined as the concentration of a surfactant above which monomers in solution begin to aggregate into micelles.[5] Below the CMC, cardiolipin molecules exist predominantly as monomers. As the concentration increases to and surpasses the CMC, there is a sharp transition where additional molecules preferentially form micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the fluorescence of incorporated probes.[6]

Understanding the CMC of cardiolipin and its variants is of paramount importance for several reasons:

-

Mitochondrial Biology: The aggregation state of cardiolipin within the mitochondrial membrane can influence membrane curvature, the formation of protein supercomplexes, and the regulation of enzymatic activity.[7]

-

Drug Development: Cardiolipin-containing liposomes and micelles are being explored as drug delivery vehicles.[8] The CMC is a critical parameter for the formulation, stability, and drug-loading capacity of these nanocarriers.

-

Pathophysiology: Alterations in cardiolipin structure and abundance are associated with various pathologies, including Barth syndrome, heart failure, and neurodegenerative diseases.[9][10] Investigating the CMC of disease-related cardiolipin variants can provide insights into their aberrant biophysical properties.

This guide will provide an in-depth exploration of the factors influencing the CMC of cardiolipin variants and detailed methodologies for its experimental determination.

The Diverse World of Cardiolipin Variants

The term "cardiolipin" encompasses a family of molecules with variations in their acyl chain composition and headgroup structure. These variations significantly impact the molecule's overall hydrophobicity and geometry, and consequently, its CMC.

Acyl Chain Heterogeneity

The four acyl chains of cardiolipin can vary in length and degree of saturation. This heterogeneity is tissue-specific and can be altered in disease states.[2][11]

-

Tetralinoleoyl Cardiolipin (TLCL): This is the most abundant cardiolipin species in many mammalian tissues, particularly the heart, and is characterized by four linoleoyl (18:2) acyl chains.[11][12]

-

Saturated vs. Unsaturated Acyl Chains: The presence of double bonds in the acyl chains introduces kinks, increasing the cross-sectional area of the hydrophobic tail and influencing membrane fluidity.

Headgroup Modifications: Lyso-Cardiolipins

Enzymatic remodeling of cardiolipin can lead to the formation of lysocardiolipins, which lack one or more acyl chains.

-

Monolysocardiolipin (MLCL): This variant has three acyl chains and one free hydroxyl group on a glycerol backbone.[10][13] The accumulation of MLCL is a hallmark of Barth syndrome.[13]

-

Dilysocardiolipin (DLCL): This variant has two acyl chains and two free hydroxyl groups.

The loss of acyl chains dramatically alters the hydrophobic-lipophilic balance of the molecule, with profound effects on its self-assembly.

Caption: Molecular structures of cardiolipin and its lyso-derivatives.

Predicting Trends in the CMC of Cardiolipin Variants

While specific, experimentally-derived CMC values for the diverse range of cardiolipin variants are not extensively documented, we can predict trends based on the fundamental principles of surfactant self-assembly and by drawing analogies from other phospholipid classes.

The tendency of an amphiphile to form micelles is a balance between the hydrophobic effect driving the acyl chains away from water and the electrostatic repulsion and steric hindrance of the headgroups.

The Hydrophobic Contribution: Acyl Chain Length and Number

The primary driving force for micellization is the hydrophobic effect. A larger hydrophobic portion of the molecule leads to a lower CMC, as aggregation becomes more energetically favorable at lower concentrations.

-

Effect of Acyl Chain Length: For a given headgroup, increasing the length of the acyl chains increases the overall hydrophobicity of the molecule, leading to a decrease in the CMC.

-

Effect of Number of Acyl Chains: Cardiolipin, with its four acyl chains, has a significantly larger hydrophobic domain compared to typical diacyl phospholipids. This suggests that the CMC of cardiolipin will be substantially lower than that of phospholipids with two acyl chains of similar length. Conversely, the removal of acyl chains in MLCL and DLCL will dramatically increase their CMCs, making them more water-soluble.

The Hydrophilic Contribution: Headgroup Interactions

The hydrophilic headgroup opposes micellization due to electrostatic repulsion (for charged headgroups) and steric hindrance.

-

Headgroup Size: Cardiolipin has a relatively small headgroup in relation to its four acyl chains, which favors the formation of inverted, non-lamellar structures in some conditions.[7]

-

Ionic Strength: The repulsion between the negatively charged phosphate groups of cardiolipin can be screened by counter-ions in the solution. Therefore, an increase in ionic strength is expected to decrease the CMC by reducing headgroup repulsion.

The Influence of Acyl Chain Unsaturation

Unsaturated acyl chains introduce kinks, which increase the cross-sectional area occupied by the hydrophobic tails. This can disrupt the ordered packing within a micelle, potentially leading to a slight increase in the CMC compared to fully saturated counterparts.

Summary of Expected CMC Trends

| Cardiolipin Variant | Key Structural Feature | Predicted CMC (Relative to TLCL) | Rationale |

| Tetralinoleoyl CL (TLCL) | Four 18:2 acyl chains | Baseline | High hydrophobicity due to four long acyl chains. |

| Tetramyristoyl CL (TMCL) | Four 14:0 acyl chains | Higher | Shorter acyl chains lead to lower hydrophobicity. |

| Monolysocardiolipin (MLCL) | Three acyl chains | Significantly Higher | Reduced hydrophobicity due to loss of one acyl chain. |

| Dilysocardiolipin (DLCL) | Two acyl chains | Very High | Markedly reduced hydrophobicity. |

Experimental Determination of the Critical Micelle Concentration

The determination of the CMC is an empirical process that relies on observing a distinct change in a physical property of the surfactant solution as a function of concentration.[6] Two of the most common and reliable methods for lipid CMC determination are fluorescence spectroscopy and surface tension measurements.

Fluorescence Spectroscopy using Pyrene

Principle: The fluorescent probe pyrene exhibits a fluorescence emission spectrum that is highly sensitive to the polarity of its microenvironment.[14] In aqueous solution (a polar environment), the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the hydrophobic core of the micelles, and the I₁/I₃ ratio decreases significantly.[6] The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the logarithm of the lipid concentration.[6]

Caption: Workflow for CMC determination by pyrene fluorescence.

Detailed Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of the cardiolipin variant in an appropriate organic solvent (e.g., chloroform/methanol).

-

Prepare a stock solution of pyrene (e.g., 1 mM) in a water-miscible organic solvent like ethanol or acetone.

-

-

Lipid Film Formation:

-

In a series of glass test tubes, aliquot increasing volumes of the cardiolipin stock solution.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of each tube. Further dry under vacuum for at least 1 hour to remove residual solvent.

-

-

Hydration and Sonication:

-

Prepare a working solution of pyrene in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a final concentration of approximately 1-2 µM.[14]

-

Add a fixed volume of the pyrene-containing buffer to each lipid film to create a series of lipid dispersions with varying concentrations.

-

Hydrate the lipid films by vortexing. To ensure a uniform dispersion of multilamellar vesicles, sonicate the samples in a bath sonicator.

-

-

Equilibration:

-

Incubate the samples at a temperature above the gel-to-liquid crystalline phase transition temperature of the cardiolipin variant for a defined period (e.g., 1-2 hours) to allow for the partitioning of pyrene into the lipid phase to reach equilibrium.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the samples at approximately 335 nm and record the emission spectrum from 350 nm to 450 nm.[14]

-

Identify the emission intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each cardiolipin concentration.

-

Plot the I₁/I₃ ratio as a function of the logarithm of the cardiolipin concentration.

-

The data should yield a sigmoidal curve. The CMC can be determined from the intersection of the two linear portions of the curve or by fitting the data to a Boltzmann equation.[14]

-

Self-Validation and Causality:

-

Why Pyrene? Pyrene is chosen for its well-characterized solvatochromic properties and its preference for partitioning into hydrophobic environments.

-

Constant Pyrene Concentration: It is crucial to maintain a constant and low concentration of pyrene across all samples to ensure that the probe itself does not significantly perturb the self-assembly of the lipid.

-

Equilibration is Key: The incubation step is essential to ensure that the distribution of pyrene between the aqueous and lipid phases has reached equilibrium, providing a stable and accurate fluorescence signal.

-

Temperature Control: The CMC is temperature-dependent. All measurements should be performed at a constant and reported temperature.

Surface Tension Measurement by the Wilhelmy Plate Method

Principle: Surfactant molecules adsorb at the air-water interface, thereby reducing the surface tension of the solution. As the concentration of the surfactant increases, the surface becomes saturated with monomers, and the surface tension decreases. At the CMC, micelles begin to form in the bulk solution, and the concentration of free monomers in equilibrium with the surface remains relatively constant. Consequently, further additions of the surfactant result in little to no change in surface tension. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of the surfactant concentration shows a distinct break.[5]

Sources

- 1. Molecular mechanism of cardiolipin-mediated assembly of respiratory chain supercomplexes - PubMed [pubmed.ncbi.nlm.nih.gov]